N-(3-acetamidophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide N-(3-acetamidophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.: 862831-88-7
VCID: VC7149641
InChI: InChI=1S/C20H19N3O3/c1-12-18(16-9-4-5-10-17(16)23(12)3)19(25)20(26)22-15-8-6-7-14(11-15)21-13(2)24/h4-11H,1-3H3,(H,21,24)(H,22,26)
SMILES: CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC(=C3)NC(=O)C
Molecular Formula: C20H19N3O3
Molecular Weight: 349.39

N-(3-acetamidophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

CAS No.: 862831-88-7

Cat. No.: VC7149641

Molecular Formula: C20H19N3O3

Molecular Weight: 349.39

* For research use only. Not for human or veterinary use.

N-(3-acetamidophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide - 862831-88-7

Specification

CAS No. 862831-88-7
Molecular Formula C20H19N3O3
Molecular Weight 349.39
IUPAC Name N-(3-acetamidophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Standard InChI InChI=1S/C20H19N3O3/c1-12-18(16-9-4-5-10-17(16)23(12)3)19(25)20(26)22-15-8-6-7-14(11-15)21-13(2)24/h4-11H,1-3H3,(H,21,24)(H,22,26)
Standard InChI Key RMSIAESVFPLCSJ-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC(=C3)NC(=O)C

Introduction

Chemical Structure and Properties

The compound’s IUPAC name, N-(3-acetamidophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide, reflects its intricate architecture. Key structural components include:

  • Indole Core: A 1,2-dimethyl-substituted indole ring, which enhances steric bulk and influences receptor-binding interactions.

  • Oxoacetamide Linker: Connects the indole moiety to the acetamidophenyl group, providing hydrogen-bonding capabilities and modulating solubility.

  • N-(3-Acetamidophenyl) Group: Introduces additional hydrogen-bonding sites and impacts pharmacokinetic properties.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC20H19N3O3\text{C}_{20}\text{H}_{19}\text{N}_{3}\text{O}_{3}
Molecular Weight349.4 g/mol
SMILES NotationCC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC(=C3)NC(=O)C
SolubilityModerate in polar solvents (e.g., DMSO)

Synthesis and Structural Validation

Synthesis Pathways

The synthesis of N-(3-acetamidophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves a multi-step process:

  • Fischer Indole Synthesis: Formation of the indole core using phenylhydrazine and a ketone/aldehyde under acidic conditions.

  • Dimethylation: Introduction of methyl groups at the 1 and 2 positions of the indole ring via alkylation with methyl iodide.

  • Amide Coupling: Attachment of the acetamidophenyl group using coupling agents such as EDCI or DCC.

Critical Parameters:

  • Temperature control (60–80°C) during coupling reactions.

  • Solvent selection (e.g., DMF or ethanol) to optimize yield.

Structural Validation

Advanced analytical techniques ensure structural integrity:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^13\text{C} NMR confirm substituent positions (e.g., dimethyl groups on the indole).

  • Mass Spectrometry (HRMS): Validates molecular weight (observed m/z: 349.4).

  • X-ray Crystallography: Resolves crystal structures to confirm stereochemistry.

Pharmacological Activities

Enzyme Inhibition

The compound exhibits potent inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression within tumor microenvironments. Competitive binding to IDO’s active site reduces kynurenine production, enhancing T-cell activation and antitumor immunity.

Table 2: In Vitro IDO Inhibition Data

ParameterValue
IC50_{50}0.8 µM
Selectivity (vs. TDO)>100-fold

Antitumor Efficacy

Preclinical studies demonstrate dose-dependent tumor growth suppression in murine models. Mechanisms include:

  • Immune Checkpoint Modulation: Synergizes with anti-PD-1 therapies.

  • Apoptosis Induction: Activates caspase-3/7 pathways in cancer cells.

Comparative Analysis with Structural Analogs

Substituent Variations

N-[2-(2-Methyl-1H-indol-3-yl)ethyl]acetamide:

  • Simpler structure with antiviral activity but lower IDO affinity (IC50_{50} = 5.2 µM).

  • Lacks the oxoacetamide linker, reducing hydrogen-bonding capacity.

N'-[(E)-(1,2-Dimethyl-1H-indol-3-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide:

  • Hydrazide functionality enhances metal-chelating properties.

  • Broader enzyme inhibition but higher cytotoxicity (CC50_{50} = 12 µM).

Pharmacokinetic Profiles

Table 3: Comparative Pharmacokinetics

CompoundHalf-Life (h)Bioavailability (%)
Target Compound4.238
N-(4-Fluorobenzyl) Analog6.145

Future Directions and Challenges

Optimization Strategies

  • Solubility Enhancement: Introduction of polar groups (e.g., hydroxyl or amine) on the acetamidophenyl ring.

  • Metabolic Stability: Deuterium labeling at vulnerable sites to prolong half-life.

Clinical Translation

  • Toxicity Profiling: Comprehensive assessment of hepatotoxicity and off-target effects.

  • Combination Therapies: Co-administration with immune checkpoint inhibitors to amplify efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator